molecular formula C15H22ClN3O3S B4753803 4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide

4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide

Cat. No. B4753803
M. Wt: 359.9 g/mol
InChI Key: GELJTSWDEGFLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide, also known as CES, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide involves the inhibition of CAIX, which is involved in the regulation of pH in cancer cells. By inhibiting CAIX, 4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide disrupts the pH balance in cancer cells, leading to their death. In addition, 4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide has been found to interact with membrane proteins, leading to changes in their conformation and activity.
Biochemical and Physiological Effects:
4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and fungi. In addition, 4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide has been found to induce apoptosis, or programmed cell death, in cancer cells. 4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide has also been found to inhibit the activity of certain enzymes, including CAIX and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide is its specificity for CAIX, which makes it a useful tool for studying the role of this enzyme in cancer cells. In addition, 4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one of the limitations of 4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide. One area of interest is the development of new derivatives of 4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide with improved specificity and potency for CAIX inhibition. Another area of interest is the use of 4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide as a tool for studying the interaction between proteins and membranes. Finally, 4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide may have potential applications as a new antimicrobial agent, and further research is needed to explore this possibility.
In conclusion, 4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide is a chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide has shown great potential as a tool for studying various biological processes and may have potential applications as a new antimicrobial agent. Further research is needed to fully explore the potential of 4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide in these areas.

Scientific Research Applications

4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide has been widely used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. 4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide has also been used as a fluorescent probe to study the interaction between proteins and membranes. In addition, 4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide has been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

4-chloro-N-ethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3S/c1-3-19(12-15(20)18-10-8-17(2)9-11-18)23(21,22)14-6-4-13(16)5-7-14/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELJTSWDEGFLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCN(CC1)C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-ethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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